![molecular formula C23H23FN4O3S B3403291 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1112301-39-9](/img/structure/B3403291.png)
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide
Overview
Description
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide, also known as CM-272, is a novel small molecule compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of CK2-mediated signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide has also been found to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide has minimal toxicity in normal cells, indicating its potential as a safe and effective cancer therapy. In addition to its anti-tumor activity, 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, its potency may also pose a challenge in terms of dosing and toxicity. Further studies are needed to determine the optimal dose and dosing schedule for 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide in clinical trials.
Future Directions
Future research on 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its efficacy as a cancer therapy. Other potential directions for research include investigating the use of 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide in combination with other cancer therapies, identifying biomarkers that can predict response to 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide, and exploring its potential use in other diseases beyond cancer.
Scientific Research Applications
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. It has also been found to be effective in inhibiting the growth of cancer cells in animal models. 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide works by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in promoting cancer cell growth and survival, making it an attractive target for cancer therapy.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-4-10-28-22(30)21-20(17-12-16(31-3)8-9-18(17)27(21)2)26-23(28)32-13-19(29)25-15-7-5-6-14(24)11-15/h5-9,11-12H,4,10,13H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBLKVDMKPUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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